molecular formula C16H18N2O3 B11026641 1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione

1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione

Cat. No.: B11026641
M. Wt: 286.33 g/mol
InChI Key: OFEGUODVJCKRMF-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a morpholine ring, and a pyrrole-2,5-dione core. Its distinct chemical properties make it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where an ethyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a halogenated pyrrole derivative reacts with morpholine under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the morpholine group under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-ethylphenyl)-3-(morpholin-4-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

  • 1-(4-ethylphenyl)-2-(morpholin-4-yl)ethan-1-one
  • 1-[2-(4-ethylphenyl)morpholin-4-yl]propan-1-one

These compounds share structural similarities but differ in their functional groups and overall chemical properties

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-morpholin-4-ylpyrrole-2,5-dione

InChI

InChI=1S/C16H18N2O3/c1-2-12-3-5-13(6-4-12)18-15(19)11-14(16(18)20)17-7-9-21-10-8-17/h3-6,11H,2,7-10H2,1H3

InChI Key

OFEGUODVJCKRMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCOCC3

Origin of Product

United States

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